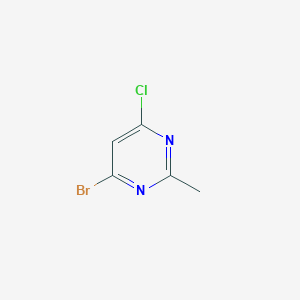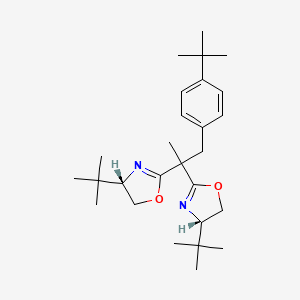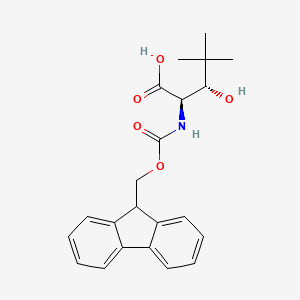
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes an acridine core, a propyl chain, and a chloroethylthio group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes. The propyl chain and chloroethylthio group are then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethylthio group to ethylthio or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted acridine derivatives.
科学的研究の応用
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
作用機序
The mechanism of action of N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include DNA and associated enzymes involved in replication and repair processes.
類似化合物との比較
Similar Compounds
- N-(3-((2-Chloroethyl)thio)propyl)benz[b]acridin-12-amine
- N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine
Uniqueness
N-(3-((2-Chloroethyl)thio)propyl)acridin-9-amine hydrochloride is unique due to its specific structural features, including the chloroethylthio group and the acridine core. These features contribute to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it a valuable compound for further research and development.
特性
CAS番号 |
38914-99-7 |
|---|---|
分子式 |
C18H20Cl2N2S |
分子量 |
367.3 g/mol |
IUPAC名 |
N-[3-(2-chloroethylsulfanyl)propyl]acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1-4,6-9H,5,10-13H2,(H,20,21);1H |
InChIキー |
PLDLTKKKTMQILT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCSCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)
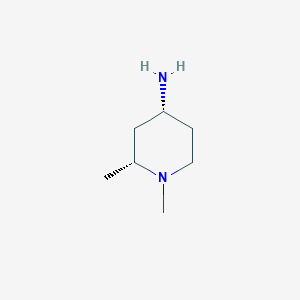


![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)
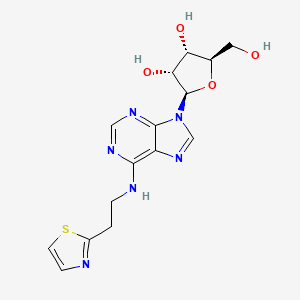
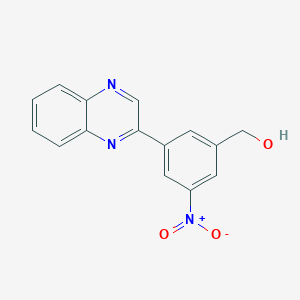
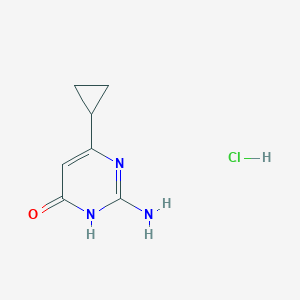
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
